

Application Note: Quantification of Cefetrizole Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Cefetrizole	
Cat. No.:	B1663827	Get Quote

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Cefetrizole** in pharmaceutical formulations. The described method utilizes a reversed-phase C18 column with UV detection, providing excellent selectivity and sensitivity for the determination of **Cefetrizole**. This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require an accurate and precise method for **Cefetrizole** quantification.

Introduction

Cefetrizole is a broad-spectrum cephalosporin antibiotic. Accurate quantification of **Cefetrizole** in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances. This application note presents a detailed protocol for a validated HPLC method for the determination of **Cefetrizole**.

Experimental Instrumentation and Materials



- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Software: Chromatography data acquisition and processing software.
- Reference Standard: Cefetrizole reference standard of known purity.
- · Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Ortho-phosphoric acid (analytical grade)
 - Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the quantification of **Cefetrizole** is presented in the table below.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Methanol:Water:Ortho-phosphoric acid (75:24.5:0.5 v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	Ambient
Detection Wavelength	240 nm
Run Time	10 minutes



Protocols

Preparation of Mobile Phase

- Carefully measure 750 mL of HPLC grade methanol, 245 mL of HPLC grade water, and 5 mL of ortho-phosphoric acid.
- Combine the components in a suitable container and mix thoroughly.
- Degas the mobile phase using a vacuum filtration system with a 0.22 μm membrane filter or by sonication for at least 15 minutes before use.

Preparation of Standard Stock Solution (1000 μg/mL)

- Accurately weigh approximately 10 mg of **Cefetrizole** reference standard.
- Transfer the weighed standard into a 10 mL volumetric flask.
- Add approximately 7 mL of the mobile phase and sonicate until the standard is completely dissolved.
- Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.

Preparation of Working Standard Solutions

- Pipette 1.0 mL of the Standard Stock Solution (1000 μ g/mL) into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a concentration of 100 μ g/mL.
- From this 100 µg/mL solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 50 µg/mL by appropriate dilution with the mobile phase. These will be used to construct the calibration curve.

Preparation of Sample Solution (from a parenteral dosage form)

• For a product with a label claim of 1000 mg of **Cefetrizole** per vial, reconstitute the contents of the vial as directed.



- Accurately transfer a volume of the reconstituted solution equivalent to 10 mg of Cefetrizole into a 10 mL volumetric flask.
- Dilute to the mark with the mobile phase and mix well.
- Transfer 2.0 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to achieve a theoretical concentration within the calibration range.
- Filter the final solution through a 0.22 μm syringe filter before injection into the HPLC system.

Method Validation Summary

The described HPLC method should be validated in accordance with ICH guidelines. The following table summarizes typical validation parameters and their acceptable limits.

Validation Parameter	Acceptance Criteria	
Linearity (Correlation Coefficient, r²)	≥ 0.999	
Accuracy (% Recovery)	98.0% - 102.0%	
Precision (% RSD)	≤ 2.0%	
Robustness	No significant change in results with small, deliberate variations in method parameters.	
Specificity	The peak for Cefetrizole should be well-resolved from any other peaks.	

Data Presentation

The quantitative data for the validation of the HPLC method for **Cefetrizole** is summarized below.

Linearity



Concentration (µg/mL)	Peak Area (Arbitrary Units)
10	[Insert Value]
20	[Insert Value]
30	[Insert Value]
40	[Insert Value]
50	[Insert Value]

Correlation Coefficient (r^2): [Insert Value ≥ 0.999]

Accuracy (Recovery)

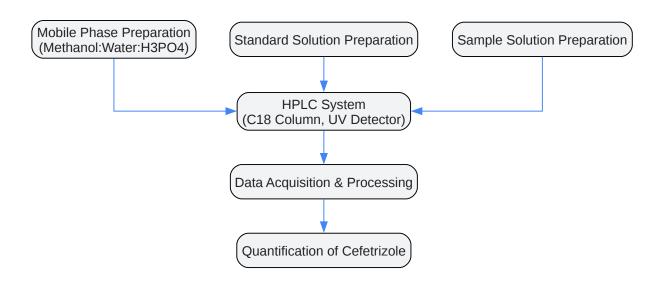
Spiked Level	Amount Added (µg/mL)	Amount Found (μg/mL)	% Recovery
80%	[Insert Value]	[Insert Value]	[Insert Value]
100%	[Insert Value]	[Insert Value]	[Insert Value]
120%	[Insert Value]	[Insert Value]	[Insert Value]

Precision

Parameter	% RSD
Repeatability (Intra-day)	[Insert Value ≤ 2.0%]
Intermediate Precision (Inter-day)	[Insert Value ≤ 2.0%]

Visualizations Experimental Workflow

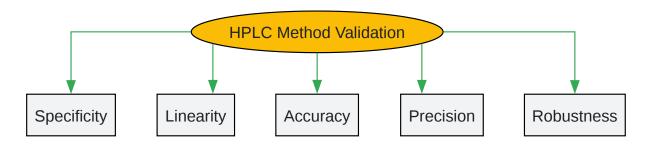




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Caption: Workflow for the HPLC quantification of Cefetrizole.

Logical Relationship of Method Validation



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Caption: Key parameters for HPLC method validation.

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